![molecular formula C19H20FN5O3 B2501275 6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878733-84-7](/img/structure/B2501275.png)
6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C19H20FN5O3 and its molecular weight is 385.399. The purity is usually 95%.
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Scientific Research Applications
Antiviral Agents
The compound’s structural features, including the fluorophenyl group and the imidazole ring, suggest potential antiviral activity. Researchers have explored its effectiveness against viral infections, particularly those caused by RNA viruses. By targeting specific viral enzymes or proteins, this compound could inhibit viral replication or entry, making it a promising candidate for antiviral drug development .
Oligonucleotide-Based Therapeutics
Modified oligonucleotides play a crucial role in gene regulation and disease treatment. The compound’s methoxyethyl (MOE) group enhances stability and cellular uptake. Researchers have investigated its use in antisense technology, where synthetic oligonucleotides bind to complementary RNA sequences, modulating gene expression. For instance, it could be employed in treating conditions like age-related macular degeneration (AMD) .
Polymer Materials and Drug Delivery
The compound’s trimethylpurine core and methoxyethyl side chain make it an interesting building block for polymer materials. Researchers have synthesized thermoplastic poly(2-methoxyethyl acrylate)-based polyurethanes (PMEAs) using this compound. PMEAs exhibit hydrogen bonding and antithrombogenic properties, making them suitable for medical devices, coatings, and drug delivery systems .
Boron-Carriers for Neutron Capture Therapy
Boron-containing compounds are essential for neutron capture therapy (NCT), a cancer treatment that selectively destroys tumor cells. The compound’s boron atoms could serve as carriers for NCT. However, its marginal stability in water necessitates careful consideration when designing boron-based drug delivery systems .
Chemical Biology and Medicinal Chemistry
Researchers have explored the compound’s reactivity and pharmacological potential. Its susceptibility to hydrolysis, influenced by substituents and pH, impacts its stability. Understanding these factors is crucial for designing effective drug candidates. Additionally, the compound’s derivatives have been studied for their biological activity, including interactions with enzymes and receptors .
Synthetic Chemistry and Alkylation Reactions
The compound’s synthesis involves alkylation reactions, particularly with adenosine and 2-aminoadenosine. Researchers have developed improved methods for synthesizing 2’-O-methoxyethyl (MOE)-purine derivatives. These derivatives find applications in RNA research, where MOE modifications enhance stability and specificity .
Mechanism of Action
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would significantly impact its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors can influence these properties.
The compound’s action could result in molecular and cellular effects, such as changes in gene expression, protein function, cell signaling, or cell survival, depending on its mechanism of action and the specific cellular context.
Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability. For instance, certain compounds are only marginally stable in water , and the rate of some reactions can be considerably accelerated at physiological pH .
properties
IUPAC Name |
6-(2-fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c1-11-12(2)25-15-16(22(3)19(27)23(17(15)26)9-10-28-4)21-18(25)24(11)14-8-6-5-7-13(14)20/h5-8H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHPPORSJWVQRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CCOC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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